6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one 6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 1207020-34-5
VCID: VC6410491
InChI: InChI=1S/C24H25N3O5/c1-6-9-27-13-17(21(28)16-10-14(2)7-8-18(16)27)24-25-23(26-32-24)15-11-19(29-3)22(31-5)20(12-15)30-4/h7-8,10-13H,6,9H2,1-5H3
SMILES: CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Molecular Formula: C24H25N3O5
Molecular Weight: 435.48

6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

CAS No.: 1207020-34-5

Cat. No.: VC6410491

Molecular Formula: C24H25N3O5

Molecular Weight: 435.48

* For research use only. Not for human or veterinary use.

6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one - 1207020-34-5

Specification

CAS No. 1207020-34-5
Molecular Formula C24H25N3O5
Molecular Weight 435.48
IUPAC Name 6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Standard InChI InChI=1S/C24H25N3O5/c1-6-9-27-13-17(21(28)16-10-14(2)7-8-18(16)27)24-25-23(26-32-24)15-11-19(29-3)22(31-5)20(12-15)30-4/h7-8,10-13H,6,9H2,1-5H3
Standard InChI Key MOYYGMLIWVPYBT-UHFFFAOYSA-N
SMILES CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC

Introduction

6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinolines and oxadiazoles, which are known for their diverse biological activities.

Synthetic Pathways

The synthesis of 6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. These synthetic routes often include the formation of oxadiazole and quinoline rings through various chemical transformations.

Synthetic Steps

  • Formation of Oxadiazole Ring: This involves the reaction of appropriate nitriles with hydroxylamine derivatives.

  • Quinoline Ring Formation: This can be achieved through methods like the Skraup reaction or the Doebner-Miller reaction.

  • Coupling Reactions: Final steps may involve coupling reactions to link the oxadiazole and quinoline moieties.

Potential Applications

This compound has been associated with the development of pharmacologically active agents targeting specific biological pathways, particularly in cancer research and neuropharmacology. Its mechanism of action often involves interaction with specific biological targets such as enzymes or receptors.

Therapeutic Potential

  • Cancer Research: Compounds with similar structures have shown potential in inhibiting cancer cell growth by targeting specific pathways.

  • Neuropharmacology: They may also exhibit neuroprotective effects or modulate neurotransmitter activity.

Physical and Chemical Data

PropertyValue
Molecular FormulaC24H25N3O5
Molecular Weight435.5 g/mol
CAS Number1207020-34-5
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research Findings and Future Directions

Research on 6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one highlights its potential as a lead compound in drug discovery. Further studies are needed to fully explore its therapeutic applications and to optimize its synthesis for large-scale production.

Future Research Directions

  • Biological Activity: In-depth studies on its biological activity, including in vivo models, are crucial.

  • Structural Optimization: Modifications to improve pharmacokinetic properties and reduce potential side effects.

  • Synthetic Efficiency: Development of more efficient and cost-effective synthetic routes.

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